molecular formula C15H23N3O4S B7120165 N-[(6-methoxypyridin-2-yl)methyl]-1-propylsulfonylpyrrolidine-2-carboxamide

N-[(6-methoxypyridin-2-yl)methyl]-1-propylsulfonylpyrrolidine-2-carboxamide

Cat. No.: B7120165
M. Wt: 341.4 g/mol
InChI Key: ZXMRNXQCPBEWJP-UHFFFAOYSA-N
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Description

N-[(6-methoxypyridin-2-yl)methyl]-1-propylsulfonylpyrrolidine-2-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research

Properties

IUPAC Name

N-[(6-methoxypyridin-2-yl)methyl]-1-propylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-3-10-23(20,21)18-9-5-7-13(18)15(19)16-11-12-6-4-8-14(17-12)22-2/h4,6,8,13H,3,5,7,9-11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMRNXQCPBEWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC1C(=O)NCC2=NC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-methoxypyridin-2-yl)methyl]-1-propylsulfonylpyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and pyrrolidine precursors. One common method involves the condensation of 6-methoxypyridine-2-carbaldehyde with a suitable amine, followed by sulfonylation and subsequent coupling with a pyrrolidine derivative. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(6-methoxypyridin-2-yl)methyl]-1-propylsulfonylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated pyridine derivative, while reduction of the carboxamide can produce an amine-substituted pyrrolidine compound.

Scientific Research Applications

N-[(6-methoxypyridin-2-yl)methyl]-1-propylsulfonylpyrrolidine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(6-methoxypyridin-2-yl)methyl]-1-propylsulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, thereby affecting cellular pathways and processes. For example, it may inhibit protein kinase C, which plays a role in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-methoxypyridin-2-yl)methyl]-1-propylsulfonylpyrrolidine-2-carboxamide is unique due to its combination of a methoxypyridine ring, a sulfonyl group, and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

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